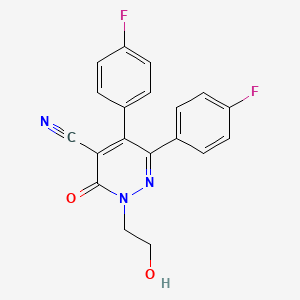

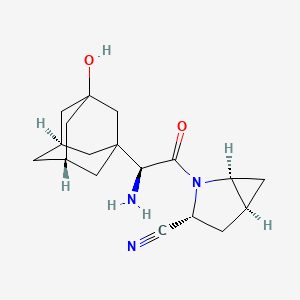

![molecular formula C₉H₁₀F₃NO₂ B1142369 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol CAS No. 852392-18-8](/img/structure/B1142369.png)

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol is a compound of interest due to its relevance in various chemical syntheses and potential applications in pharmaceuticals. It is characterized by the presence of an amino group, a trifluoromethoxy phenyl group, and an ethanol moiety in its structure.

Synthesis Analysis

The synthesis of related compounds involves various strategies including enantioselective synthesis and biocatalytic reductions. For instance, an efficient synthetic process for (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a compound with structural similarities, was developed using asymmetric reduction catalyzed by Leifsonia xyli CCTCC M 2010241 cells, highlighting the potential for microbial assistance in the synthesis of complex fluorinated compounds (Ouyang et al., 2013).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, can be elucidated using techniques like IR, 1H-NMR, and X-ray diffraction. These compounds often exhibit interesting hydrogen bonding patterns that contribute to their stability and reactivity (Percino et al., 2015).

Chemical Reactions and Properties

Fluorinated compounds often undergo unique chemical reactions due to the electronegativity of fluorine. For example, bis(2-methoxyethyl)aminosulfur trifluoride has been reported as an effective reagent for the conversion of alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, indicating the potential for fluorination reactions involving compounds like 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol (Lal et al., 1999).

Aplicaciones Científicas De Investigación

Biocatalytic Applications

A study identified a catalyst derived from Burkholderia cenocepacia for the efficient anti-Prelog’s bioreduction of 3,5-bis(trifluoromethyl) acetophenone, highlighting the potential of this compound as a key chiral intermediate in pharmaceutical applications (Yu et al., 2018). This discovery underscores the role of such compounds in the synthesis of aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting.

Synthetic Chemistry and Antibacterial Activity

Another study explored the synthesis of new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, demonstrating their regioselective manner and potential antibacterial properties (Kumar et al., 2005). This research points to the applications of trifluoromethylated compounds in developing new antibacterial agents.

Material Science and Nonlinear Optical (NLO) Applications

Research into the development of electro-optical active polyurethanes incorporated derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol for NLO performance, indicating the utility of such compounds in creating materials with specific optical properties (Jecs et al., 2009). This work demonstrates the potential of amino alcohols in the field of optical materials, especially for applications requiring controlled light manipulation.

Environmental and Green Chemistry

A study on the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives highlighted an environmentally friendly method that adheres to green chemistry principles. This research emphasizes the importance of developing sustainable synthetic methods that minimize the environmental impact (Patravale et al., 2014).

Controlled Release and Bioactive Delivery

The development of chitosan films incorporating β-cyclodextrin inclusion complexes for controlled release of bioactives, such as 2-phenyl ethanol, showcases the application of these compounds in food preservation and antimicrobial packaging (Zarandona et al., 2020). This research demonstrates the utility of amino alcohols in creating functional materials for extended release and protection of volatile bioactive compounds.

Propiedades

IUPAC Name |

2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGZPXKBMIKDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

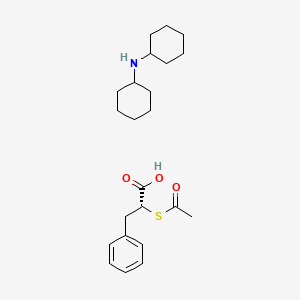

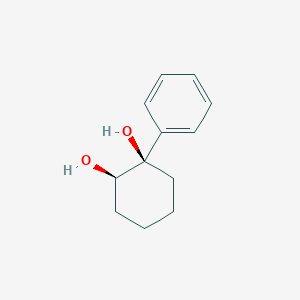

![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)

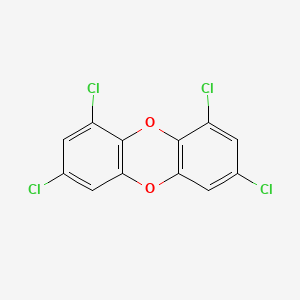

![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine](/img/no-structure.png)

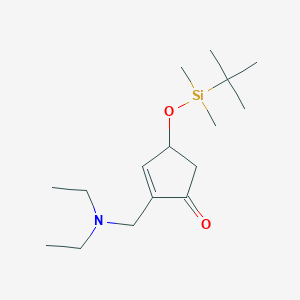

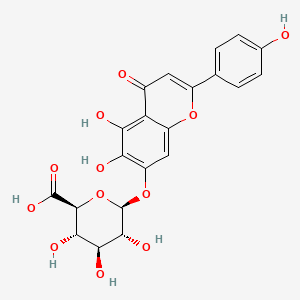

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)